

structure-activity relationship (SAR) of 3-amino-4-methoxy-N,N-dimethylbenzamide analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-amino-4-methoxy-N,N-dimethylbenzamide

Cat. No.: B1284832

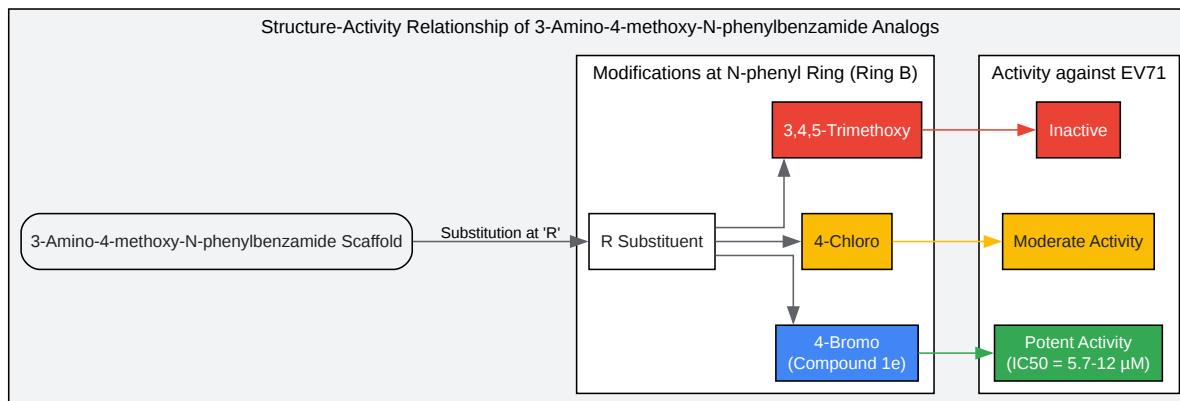
[Get Quote](#)

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-methoxybenzamide Analogs

This guide provides a detailed comparison of 3-amino-4-methoxybenzamide analogs, focusing on their structure-activity relationships (SAR) as antiviral agents. The information is based on experimental data from published research, with a focus on quantitative comparisons and detailed methodologies.

Introduction

The benzamide scaffold is a versatile pharmacophore present in a wide range of biologically active compounds. Analogs of 3-amino-4-methoxybenzamide have been investigated for various therapeutic applications, with notable success in the development of antiviral agents. This guide summarizes the key findings from SAR studies to inform researchers and drug development professionals on the structural requirements for optimizing the antiviral potency and selectivity of this class of compounds.


Structure-Activity Relationship of 3-Amino-4-methoxy-N-phenylbenzamide Analogs as Antiviral Agents

A study by Peng et al. (2013) explored a series of N-phenylbenzamide derivatives based on a 3-amino-4-methoxybenzoic acid starting material for their in vitro activity against Enterovirus 71 (EV71), a significant pathogen causing hand, foot, and mouth disease.[\[1\]](#)[\[2\]](#) The core structure investigated is 3-amino-4-methoxy-N-phenylbenzamide.

The key structural modifications and their impact on antiviral activity are summarized below:

- Substitution on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring were found to be critical for antiviral activity.
 - Halogen substitution, particularly at the para-position, was shown to be beneficial. The 4-bromo derivative (1e) exhibited the most potent activity against multiple EV71 strains, with IC₅₀ values in the low micromolar range.[\[1\]](#)[\[2\]](#)
 - In contrast, a 4-chloro substituent resulted in moderate activity, and a 3,4,5-trimethoxy substitution led to a loss of activity.[\[1\]](#)[\[2\]](#)
- The Amino Group at Position 3: The free amino group at the 3-position of the benzamide ring appears to be important for activity.[\[1\]](#)[\[2\]](#)
- The Methoxy Group at Position 4: The 4-methoxy group was a common feature in the active compounds, suggesting its contribution to the binding or overall properties of the molecules.[\[1\]](#)[\[2\]](#)

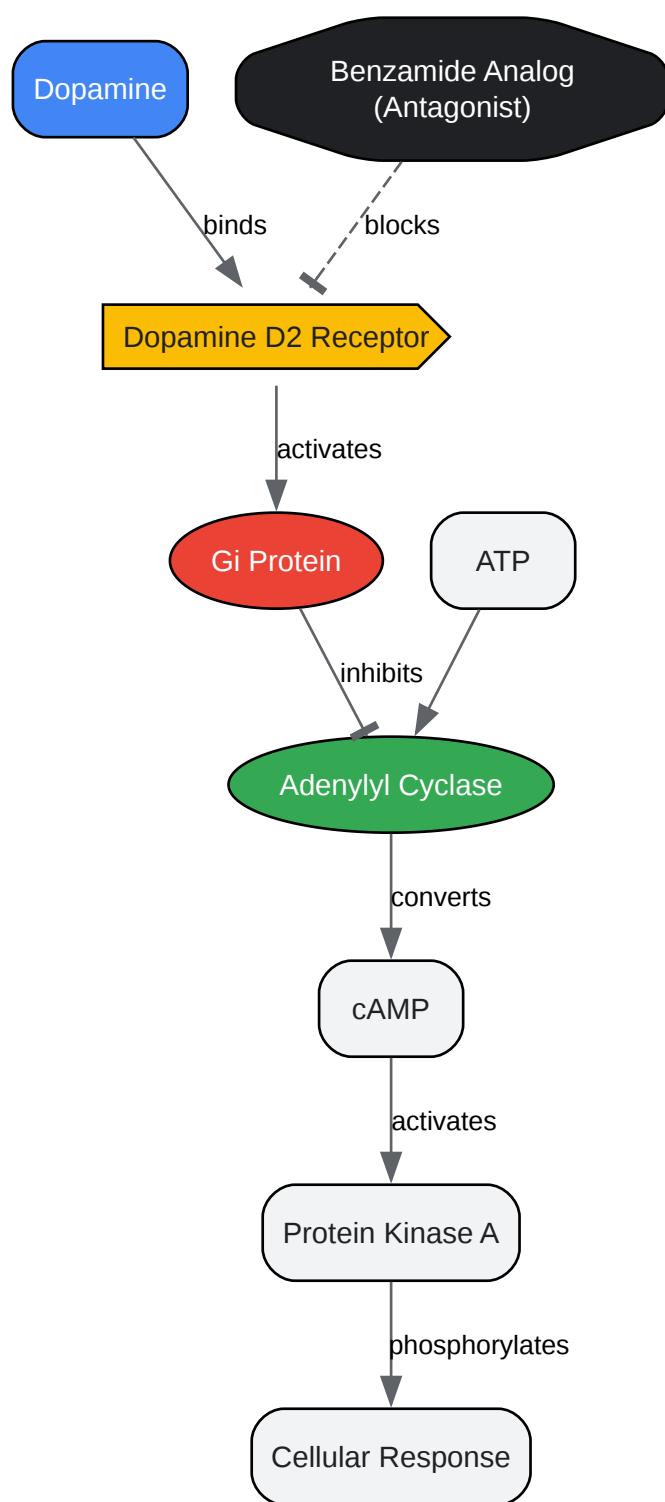
The following diagram illustrates the general SAR findings for the 3-amino-4-methoxy-N-phenylbenzamide scaffold against EV71.

[Click to download full resolution via product page](#)

Caption: Key SAR findings for 3-amino-4-methoxy-N-phenylbenzamide analogs.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of key 3-amino-4-methoxy-N-phenylbenzamide analogs against various strains of Enterovirus 71.[1][2]


Compound ID	R Group on N-phenyl Ring	Virus Strain	IC50 (µM)	TC50 (µM)	Selectivity Index (SI = TC50/IC50)
1a	H	SZ-98 (C4)	>100	>500	-
1c	4-Cl	SZ-98 (C4)	18 ± 1.2	>500	>27.8
1e	4-Br	SZ-98 (C4)	5.7 ± 0.8	620	108.8
1e	4-Br	JS-52-3 (C4)	12 ± 1.2	620	51.7
1e	4-Br	H (C2)	8.3 ± 0.5	620	74.7
1e	4-Br	BrCr (A)	11 ± 0.9	620	56.4
Pirodavir (Control)	-	SZ-98 (C4)	0.8 ± 0.1	31 ± 2.2	38.8

IC50: 50% inhibitory concentration. TC50: 50% cytotoxic concentration.

Potential for Other Therapeutic Applications

While the most detailed SAR data for this specific analog series is in the context of antiviral activity, the broader class of benzamides is well-known for its interaction with dopamine receptors, particularly as antagonists of the D2 receptor.^{[3][4]} This suggests that the **3-amino-4-methoxy-N,N-dimethylbenzamide** scaffold could be a valuable starting point for the design of novel central nervous system (CNS) agents.

The following diagram illustrates a simplified dopamine signaling pathway, which is a common target for benzamide-based antipsychotic drugs.

[Click to download full resolution via product page](#)

Caption: Simplified Dopamine D2 receptor signaling pathway.

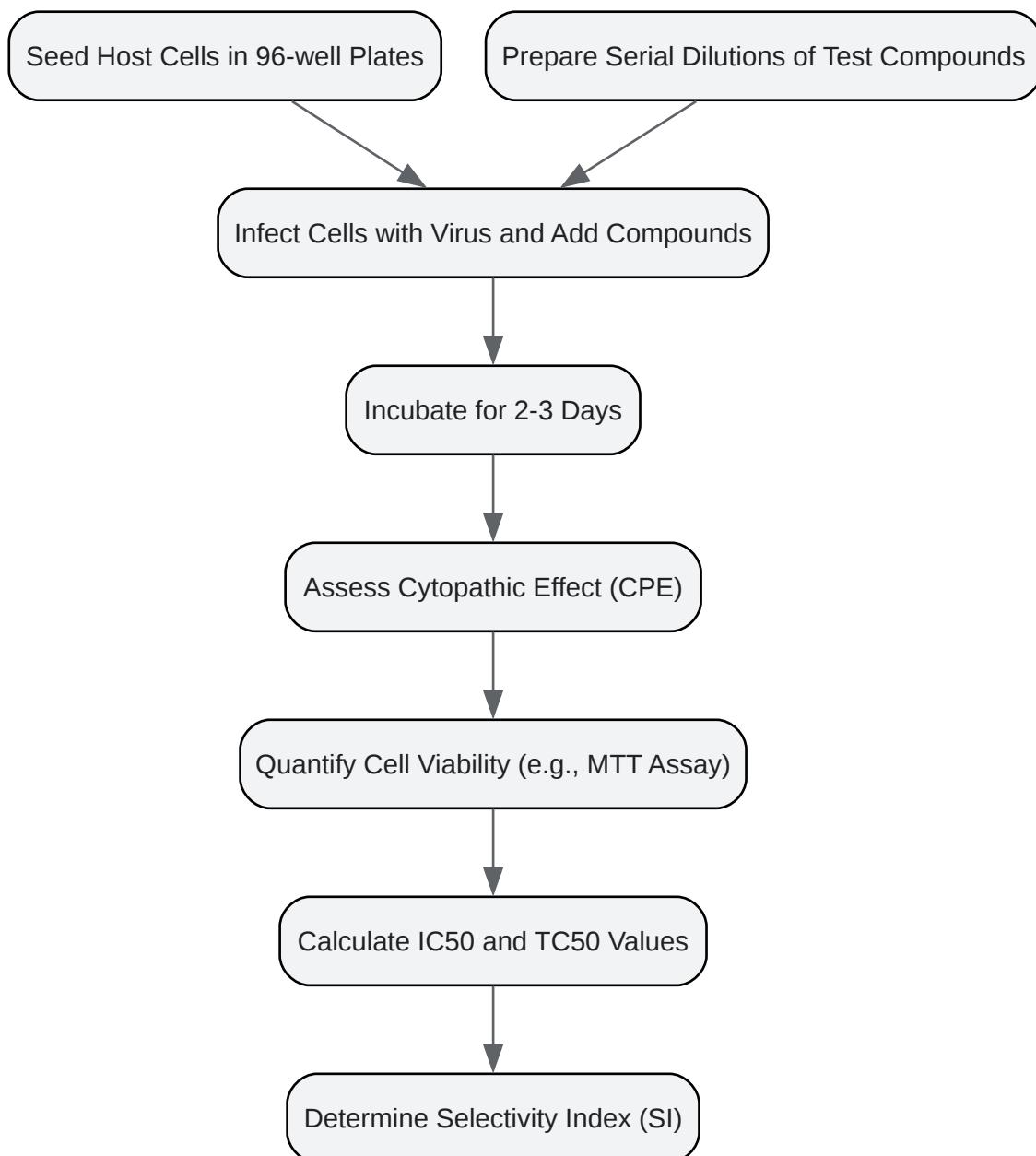
Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is based on the methodology used to evaluate the anti-EV71 activity of the N-phenylbenzamide derivatives.[\[1\]](#)[\[2\]](#)

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (IC50).

Materials:


- Vero cells (or other susceptible host cell line)
- Enterovirus 71 (or other target virus)
- 96-well cell culture plates
- Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
- Test compounds (dissolved in DMSO and diluted in culture medium)
- Positive control antiviral drug (e.g., Pirodavir)
- MTT or Crystal Violet solution for cell viability assessment
- Microplate reader

Procedure:

- Cell Seeding: Seed Vero cells into 96-well plates at a density that allows for the formation of a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
- Infection and Treatment:
 - Remove the growth medium from the cell monolayers.

- Add the diluted compounds to the wells.
- Add the virus at a predetermined multiplicity of infection (MOI).
- Include control wells: cells only (no virus, no compound), virus only (no compound), and compound toxicity controls (cells with compound, no virus).
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show approximately 100% CPE (typically 2-3 days).
- Assessment of CPE:
 - Observe the cells under a microscope to assess the degree of CPE.
 - Quantify cell viability using an MTT assay or by staining with Crystal Violet.
- Data Analysis:
 - Calculate the percentage of CPE inhibition for each compound concentration.
 - The IC₅₀ is determined as the compound concentration that inhibits CPE by 50%.
 - The 50% cytotoxic concentration (TC₅₀) is determined from the compound toxicity control wells.
 - The selectivity index (SI) is calculated as the ratio of TC₅₀ to IC₅₀.

The following diagram outlines the general workflow for antiviral screening.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for antiviral compound screening.

Dopamine D2 Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (K_i) of a test compound for the dopamine D2 receptor.

Materials:

- Cell membranes prepared from cells expressing the human dopamine D2 receptor.
- Radioligand (e.g., $[3H]$ -Spiperone).
- Non-specific binding control (e.g., Haloperidol).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM $MgCl_2$, pH 7.4).
- Test compounds.
- 96-well plates.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation fluid and a scintillation counter.

Procedure:

- Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its K_d), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.
- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Termination of Reaction: The binding reaction is stopped by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

- Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The 3-amino-4-methoxybenzamide scaffold serves as a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic substitution on the N-phenyl ring of 3-amino-4-methoxy-N-phenylbenzamide analogs can lead to potent and selective antiviral agents against Enterovirus 71. Specifically, a 4-bromo substituent on the N-phenyl ring has been identified as a key feature for enhanced activity. While the primary focus of the available detailed SAR studies is on antiviral applications, the broader pharmacological profile of benzamides suggests that this scaffold also holds potential for the development of CNS-active compounds, particularly as dopamine receptor modulators. Further investigation into the SAR of these analogs for other biological targets is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [structure-activity relationship (SAR) of 3-amino-4-methoxy-N,N-dimethylbenzamide analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284832#structure-activity-relationship-sar-of-3-amino-4-methoxy-n-n-dimethylbenzamide-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com